molecular formula C8H10BrNS B13301043 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine

Cat. No.: B13301043
M. Wt: 232.14 g/mol
InChI Key: NDLOBGGONRHMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine is a heterocyclic compound featuring a seven-membered azepine ring fused to a thiophene moiety, with a bromine substituent at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromo group enhances reactivity for cross-coupling reactions, enabling further functionalization .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

InChI

InChI=1S/C8H10BrNS/c9-8-4-6-5-10-3-1-2-7(6)11-8/h4,10H,1-3,5H2

InChI Key

NDLOBGGONRHMDX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=C(S2)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine, sulfur, and nitrogen atoms. These interactions can modulate biological pathways and lead to the observed bioactivities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Similarity Score (if available)
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine Thieno[3,2-c]azepine Bromo at C2 N/A
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride Thieno[3,2-c]pyridine (6-membered) Hydrochloride salt 0.79
5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Thieno[3,2-b]azepine None N/A
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one Thieno[2,3-c]pyridinone Bromo at C2, ketone at C7 0.67
3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Pyrazolo[1,5-a]azepine Bromo at C3, pyrazole ring N/A

Key Observations:

  • Ring Size and Aromaticity : The 6-membered pyridine analog ([28783-41-7]) lacks the azepine ring’s flexibility, reducing conformational diversity compared to the target compound .
  • Substituent Effects: The bromo group in the target compound distinguishes it from non-halogenated analogs (e.g., [180340-57-2]), enhancing electrophilicity for Suzuki or Ullmann couplings .
  • Heterocycle Fusion : Pyrazolo-azepines (e.g., [1373223-55-2]) replace the thiophene with a pyrazole, increasing electron deficiency and altering binding interactions in biological systems .

Biological Activity

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a bromine atom and a thienoazepine core, making it a candidate for various pharmacological applications. Recent studies have highlighted its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula: C8H10BrNS
  • Molecular Weight: Approximately 268.60 g/mol
  • Physical Form: White solid
  • Melting Point: 105-106 °C

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Its derivatives were tested against various bacterial strains including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial activity for certain derivatives, suggesting that this compound could be developed into an effective antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Bacillus subtilis32
Escherichia coli16
Proteus vulgaris64
Staphylococcus aureus32

Anticancer Activity

Research indicates that compounds related to this compound exhibit anticancer properties. A study on structurally similar compounds demonstrated their effectiveness against various cancer cell lines including MCF-7 (breast cancer), FaDu (head and neck cancer), and A549 (lung cancer) . Notably, one derivative showed an inhibition rate of 83.52% at a concentration of 10 µM against FaDu cells.

Compound IDCancer Cell LineInhibition Rate (%) at 10 µM
7aMCF-770.00
7rFaDu83.52
7uA54965.00

The mechanism of action for the anticancer effects of these compounds often involves the inhibition of topoisomerases I and II. This was confirmed through molecular docking studies which indicated that these compounds fit well into the active sites of these enzymes, similar to established inhibitors like camptothecin and etoposide . Additionally, the compounds exhibited selective inhibition of COX-2 over COX-1 in anti-inflammatory studies.

Study on Anticancer Properties

In a recent study published in December 2024, researchers synthesized a series of derivatives based on the thieno[3,2-C]azepine scaffold and evaluated their cytotoxicity against multiple cancer cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through pathways involving increased levels of cleaved caspase-3 and LC3A/B proteins .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of synthesized derivatives of thieno[3,2-C]azepine. The results highlighted that modifications to the bromine atom significantly affected the antibacterial potency against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine?

  • Methodology : The compound is typically synthesized via cyclization of thiophene-containing precursors using bromine or bromine donors (e.g., N-bromosuccinimide) under inert atmospheres. One-pot reactions are preferred for efficiency, with optimized temperatures (e.g., 80–100°C) and catalysts like palladium or copper to enhance regioselectivity . Key intermediates include tetrahydrothienoazepine scaffolds, which are brominated at the 2-position.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the bromine substitution pattern and azepine ring conformation. For example, the bromine at C2 deshields neighboring protons, producing distinct splitting patterns .
  • IR Spectroscopy : Stretching vibrations for C-Br bonds (~550–600 cm1^{-1}) and NH/CH2_2 groups in the azepine ring (~2900–3300 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C8_8H10_{10}BrNS) and isotopic patterns for bromine.

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Kinase Inhibition Assays : Test interactions with MAPK/ERK or PI3K/AKT pathways using fluorescence-based kinase activity assays. The bromine atom may influence binding to ATP pockets .
  • Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HEL 92.1.7) to screen for cytotoxicity or anti-proliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for azepine derivatives?

  • Methodology :

  • Purity Analysis : Use HPLC with UV/Vis or MS detection to rule out impurities (>98% purity required for reliable bioactivity) .
  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) across studies .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or pathway crosstalk.

Q. What strategies optimize the synthesis yield while minimizing by-products?

  • Methodology :

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables like temperature, catalyst loading (e.g., 5–10 mol% Pd), and solvent polarity. For example, DMF enhances solubility but may increase side reactions .
  • By-Product Analysis : LC-MS or GC-MS identifies common by-products (e.g., debrominated analogs or ring-opened species), guiding reagent stoichiometry adjustments .

Q. How to design structure-activity relationship (SAR) studies for thienoazepine derivatives?

  • Methodology :

  • Bromine Substitution : Replace bromine with Cl, I, or functional groups (e.g., -NH2_2, -CF3_3) to assess electronic effects on kinase binding .
  • Ring Modifications : Synthesize analogs with fused pyridine or pyrimidine rings (e.g., thieno[3,2-d]pyrimidines) to evaluate steric effects .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like vasopressin receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.